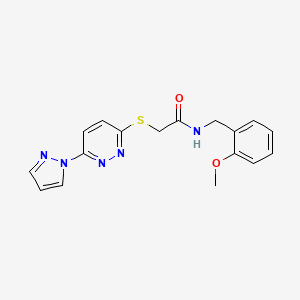
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
Description
2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a thioacetamide derivative featuring a pyridazine core substituted with a pyrazole moiety at the 6-position and a 2-methoxybenzyl group on the acetamide nitrogen.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-24-14-6-3-2-5-13(14)11-18-16(23)12-25-17-8-7-15(20-21-17)22-10-4-9-19-22/h2-10H,11-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOVYTXMEZHYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic molecule that features a unique structural composition, including a thioether linkage, a pyrazole moiety, and an acetamide functional group. Its molecular formula is C16H18N4OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The structural uniqueness of this compound lies in its combination of heterocyclic rings and functional groups. The presence of the pyrazole and pyridazine rings suggests potential applications in various therapeutic areas, including anti-inflammatory and anticancer activities. The thioether linkage may also influence its reactivity and interaction with biological targets.
The mechanism of action involves the compound's ability to interact with specific enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, such as inhibition of inflammatory pathways or cancer cell proliferation. For instance, compounds with similar structures have shown inhibitory action against key enzymes involved in disease processes, making them candidates for further pharmacological studies .
Biological Activities
Recent studies have highlighted several biological activities associated with compounds structurally related to This compound :
Anticancer Activity
Research indicates that pyrazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:
- MCF7 (breast cancer) : IC50 values reported around 3.79 µM.
- SF-268 (brain cancer) : IC50 values around 12.50 µM.
- NCI-H460 (lung cancer) : IC50 values around 42.30 µM .
These findings suggest that the compound may possess similar anticancer properties.
Anti-inflammatory Effects
Compounds containing pyrazole and pyridazine moieties have demonstrated anti-inflammatory activity comparable to standard anti-inflammatory drugs. For instance, some derivatives showed significant inhibition in carrageenan-induced edema models . This suggests that This compound may also exhibit similar therapeutic benefits.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Anticancer |
| Compound B | SF-268 | 12.50 | Anticancer |
| Compound C | NCI-H460 | 42.30 | Anticancer |
| Compound D | Huh-7 | 1.10 | Anticancer |
| Compound E | HCT116 | 1.60 | Anticancer |
These results emphasize the potential of pyrazole derivatives for therapeutic applications in oncology.
Comparison with Similar Compounds
Key Observations :
- Benzothiazole derivatives (e.g., 3c ) with methylenedioxy and tetrazole groups exhibit higher melting points (~265°C), suggesting strong crystal packing via hydrogen bonding .
Enzyme Inhibition and Pharmacological Potential
Table 2: Enzyme Inhibition Profiles of Related Compounds
Insights :
- The target compound’s pyrazole moiety may mimic the triazole/tetrazole groups in 3c and 6y (), which participate in hydrogen bonding with active-site residues .
- Compared to 20 (), the absence of a sulfonamide group in the target compound may reduce CA affinity but improve selectivity for other targets like Sirt2/HDAC6 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


